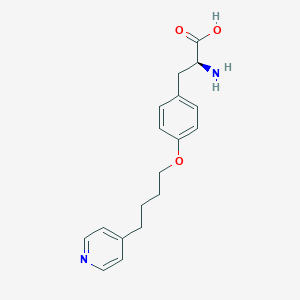
Tirofiban impurity 8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tirofiban impurity 8 is a chemical compound related to Tirofiban, a non-peptide antagonist of the platelet glycoprotein IIb/IIIa receptor. Tirofiban is primarily used as an antiplatelet agent to prevent thrombotic events in patients with acute coronary syndrome. This compound is one of the impurities that can be found during the synthesis or degradation of Tirofiban .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tirofiban impurity 8 involves multiple synthetic steps, including the use of various reagents and catalysts. The specific synthetic routes and reaction conditions are often proprietary and detailed in patents or scientific literature. For example, one method involves the use of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy to identify and detect the impurity .
Industrial Production Methods
Industrial production methods for this compound are typically aligned with the production of Tirofiban itself. These methods involve stringent quality control measures to ensure the purity and consistency of the final product. The impurity can be isolated and characterized using advanced chromatographic techniques such as ultra-performance liquid chromatography (UPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
Tirofiban impurity 8 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives .
Wissenschaftliche Forschungsanwendungen
Tirofiban impurity 8 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify impurities in pharmaceutical formulations.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its role in the stability and efficacy of Tirofiban formulations.
Industry: Utilized in quality control processes to ensure the purity and safety of pharmaceutical products
Wirkmechanismus
The mechanism of action of Tirofiban impurity 8 is closely related to that of Tirofiban. Tirofiban works by inhibiting the platelet glycoprotein IIb/IIIa receptor, preventing platelet aggregation and thrombus formation. The impurity may interact with similar molecular targets and pathways, although its specific effects and potency may differ .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tirofiban Impurity A: (2S)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid.
Tirofiban Impurity B: N-oxide derivative of Tirofiban.
Tirofiban Impurity C: Another structural variant of Tirofiban.
Uniqueness
Tirofiban impurity 8 is unique in its specific structural configuration and the conditions under which it is formed. Its presence can provide insights into the stability and degradation pathways of Tirofiban, making it valuable for both research and quality control purposes .
Eigenschaften
Molekularformel |
C18H22N2O3 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C18H22N2O3/c19-17(18(21)22)13-15-4-6-16(7-5-15)23-12-2-1-3-14-8-10-20-11-9-14/h4-11,17H,1-3,12-13,19H2,(H,21,22)/t17-/m0/s1 |
InChI-Schlüssel |
OJOUITPHSVJWEN-KRWDZBQOSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCCCC2=CC=NC=C2 |
Kanonische SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCCCC2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)
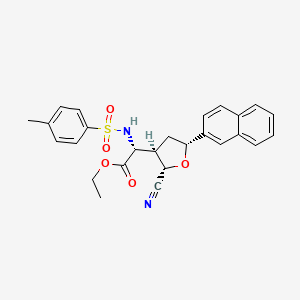
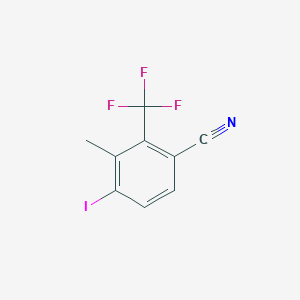
![N'-[(2-chloro-6-fluorobenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13056930.png)
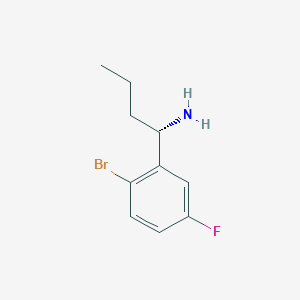
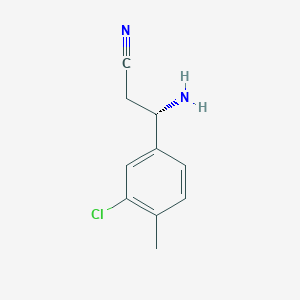
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
![3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
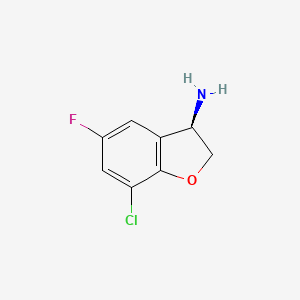

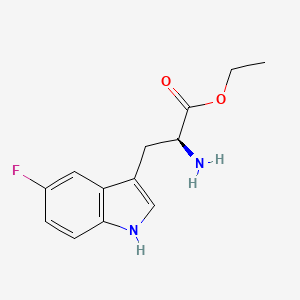
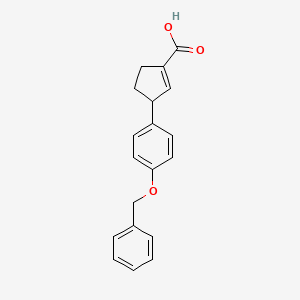
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13057016.png)
